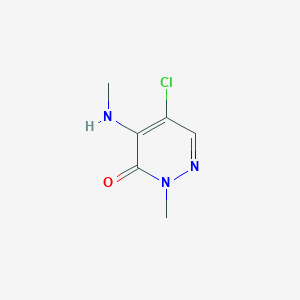

5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one is a heterocyclic compound . It is a derivative of pyridazine, which is an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .

Synthesis Analysis

Pyridazinone derivatives have been synthesized and evaluated for various biological activities . For instance, the 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one was prepared from intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide .Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one are not explicitly mentioned in the literature, pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .科学的研究の応用

Biocide in Aircraft Fuel Systems

This compound has been studied for its potential use as a biocide in aircraft fuel systems. The research assessed the effectiveness of this compound against three microbial isolates using minimum inhibitory concentrations and bacteriostatic tests, and showed that it had good activity against them .

Corrosion Inhibitor

Electrochemical studies were conducted to determine the impact of this compound on the 7B04 aluminum alloy, which is commonly used in the manufacture of aircraft fuel systems . The studies demonstrated that this compound acted as a cathodic inhibitor and exhibited certain levels of short-term and long-term corrosion inhibition effects at concentrations of 100 mg L −1 and 60 mg L −1, respectively .

Photopharmacology

The presence of several reactive substituents with different functionality, in combination with photochromic activity and fluorescent properties, makes the target compound a promising candidate for use as a switching molecule in photopharmacology .

Drug Delivery

The same properties that make this compound useful in photopharmacology also make it a promising candidate for use in drug delivery systems .

作用機序

Target of Action

The primary target of 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one is the bromodomain of PCAF (p300/CBP-Associated Factor) and GCN5 (General Control Nonderepressible 5) . These are multidomain proteins that have been implicated in retroviral infection, inflammation pathways, and cancer development .

Mode of Action

5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one interacts with its targets by acting as a potent, cell-penetrant, and selective inhibitor of the PCAF/GCN5 bromodomain . It was optimized from a weakly potent, nonselective pyridazinone hit to deliver high potency for the PCAF/GCN5 bromodomain .

Biochemical Pathways

The compound affects the biochemical pathways associated with retroviral infection, inflammation, and cancer development . .

Pharmacokinetics

The compound has been reported to havehigh solubility and cellular target engagement , which suggests it may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of the PCAF/GCN5 bromodomain , which can potentially impact processes such as retroviral infection, inflammation, and cancer development . The exact molecular and cellular effects are subject to ongoing research.

Action Environment

The action, efficacy, and stability of 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one can be influenced by various environmental factors. For instance, the pH value of the environment can affect its stability, with the optimal pH for use being between 4 and 8 . It is also soluble in water, low carbon alcohols, and ethylene glycol , which can influence its distribution and action in different environments.

特性

IUPAC Name |

5-chloro-2-methyl-4-(methylamino)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-8-5-4(7)3-9-10(2)6(5)11/h3,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEDKTUDZMNRRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN(C1=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)

![5-phenyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495554.png)

![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate](/img/structure/B2495556.png)

![N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2495557.png)

![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2495558.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] furan-2-carboxylate](/img/structure/B2495564.png)